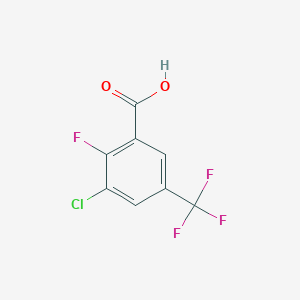

3-クロロ-2-フルオロ-5-(トリフルオロメチル)安息香酸

概要

説明

3-Chloro-2-fluoro-5-(trifluoromethyl)benzoic acid (CF3C6H3ClF2O2) is an organic compound belonging to the family of carboxylic acids. It is a colorless, water-soluble solid with an intense odor. CF3C6H3ClF2O2 is a versatile compound with numerous applications in the fields of chemistry, biochemistry, and pharmacology. It has been used in the synthesis of various compounds, such as pharmaceuticals, agrochemicals, and polymers. Additionally, it has been used in the synthesis of peptides, peptidomimetics, and small molecules. Furthermore, it has been used in the design of structural analogs of natural products, and in the synthesis of polymers and surfactants.

科学的研究の応用

化学的性質

“3-クロロ-2-フルオロ-5-(トリフルオロメチル)安息香酸”は、分子量が242.56の固体結晶化合物です。 . 沸点は89〜91℃です。 .

1,3,4-オキサジアゾール誘導体の合成

この化合物は、2-フルオロ-4-メトキシ部分を含む1,3,4-オキサジアゾール誘導体の合成に使用されています。 . これらの誘導体は、医薬品化学など、さまざまな分野で潜在的な用途があります。

リガンド結合の調査

この化合物は、表面プラズモン共鳴および1HNMR分光法によって、シャペロンPapDおよびFimCとのリガンドとしての2-ピリジノンおよびアミノ酸誘導体の結合を調査するために使用されてきました。 . この研究は、創薬に不可欠なタンパク質-リガンド相互作用に関する貴重な洞察を提供する可能性があります。

内皮リパーゼ活性の阻害

内皮リパーゼ(EL)活性は、HDL代謝とアテローム性プラークの発達に関与していることが示されています。 . “3-クロロ-2-フルオロ-5-(トリフルオロメチル)安息香酸”と類似した化合物は、EL活性の阻害剤として提案されており、脂質異常症関連心血管疾患の治療における潜在的な用途が示唆されています。 .

ブラジキニンB1受容体拮抗薬の合成

この化合物は、ブラジキニンB1受容体拮抗薬の合成に関与しています。 . ブラジキニンB1受容体は、炎症や痛みにおいて重要な役割を果たしており、これらの拮抗薬は、これらの状態の治療における潜在的な用途を有する可能性が示唆されています。 .

トリフルオロメチル基含有薬剤における役割

“3-クロロ-2-フルオロ-5-(トリフルオロメチル)安息香酸”に存在するトリフルオロメチル基は、多くのFDA承認薬剤における一般的な特徴です。 . この基は、多くの薬理学的活性を示すことが判明しており、“3-クロロ-2-フルオロ-5-(トリフルオロメチル)安息香酸”は、創薬における潜在的な用途を有する可能性が示唆されています。<a aria-label="5: “3-クロロ-2-フルオロ-5-(トリフルオロメチル)安息香酸”に存在するトリフルオロメチル基は、多くのFDA承認薬剤における一般的な特徴です5" data-citationid="fb75ac88-33f6-7553-98bb-5e23c3f53435-34" h="ID=SERP,5015.1" href="https://www.mdpi.com/2227-9717/10/10/2054" target

Safety and Hazards

作用機序

Target of Action

It’s known that similar compounds can target the respiratory system .

Mode of Action

A similar compound, 3-fluoro-5-(trifluoromethyl)benzoic acid, has been reported to inhibit the membrane fusion between the influenza a virus and the endosome of host cells .

Biochemical Pathways

It’s known that similar compounds can affect the pathways related to hdl metabolism and atherosclerotic plaque development .

Pharmacokinetics

It’s known that similar compounds can exhibit excellent lipophilicity and binding affinity, which could impact their bioavailability .

Result of Action

A similar compound, 3-fluoro-5-(trifluoromethyl)benzoic acid, has been reported to exhibit an inhibition of 022 µM on the membrane fusion between the virus and the endosome of the host cells .

Action Environment

It’s known that similar compounds should be stored in a dry, cool, and well-ventilated place .

生化学分析

Cellular Effects

It is known that benzoic acid derivatives can have various effects on cells, including influencing cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that this compound is stable at room temperature .

特性

IUPAC Name |

3-chloro-2-fluoro-5-(trifluoromethyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3ClF4O2/c9-5-2-3(8(11,12)13)1-4(6(5)10)7(14)15/h1-2H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UINXNXRHKMRASA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C(=O)O)F)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3ClF4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10378686 | |

| Record name | 3-Chloro-2-fluoro-5-(trifluoromethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10378686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

129931-45-9 | |

| Record name | 3-Chloro-2-fluoro-5-(trifluoromethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10378686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Chloro-2-fluoro-5-(trifluoromethyl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Q & A

Q1: What is the main focus of the research paper regarding 3-Chloro-2-fluoro-5-(trifluoromethyl)benzoic acid?

A1: The research paper [] centers on outlining a novel process for synthesizing 3-Chloro-2-fluoro-5-(trifluoromethyl)benzoic acid. Instead of focusing on the compound's applications or properties, it delves into the chemical reactions and conditions required for its production. Two distinct synthesis pathways are proposed, both utilizing 3-chloro-4-fluorobenzotrifluoride as a starting material and employing different reaction mechanisms and reagents to achieve the desired product.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl bicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B150722.png)